1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine
Description
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23N3O3/c1-25-18-7-4-5-16(13-18)14-20-9-11-21(12-10-20)15-17-6-2-3-8-19(17)22(23)24/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
HFQDXJGPOIAGJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sequential N-Alkylation Using Halogenated Benzyl Derivatives
A widely employed strategy involves the sequential alkylation of piperazine using halogenated benzyl reagents. For instance, 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (intermediate 5a-b ) reacts with substituted benzyl chlorides in dimethylformamide (DMF) under basic conditions (e.g., NaHCO₃) to yield target piperazines. This method leverages the nucleophilic nature of the piperazine nitrogen atoms, facilitating selective alkylation.
Procedure :
-
Dissolve 5a-b (1.0 mmol) and 3-methoxybenzyl chloride (1.0 mmol) in DMF (15 mL).
-
Add NaHCO₃ (0.21 mmol) and stir at room temperature for 12–24 hours.
-
Quench the reaction with water, filter the precipitate, and recrystallize from ethanol.
This method typically achieves yields of 70–85%, with purity >95% confirmed via HPLC. A second alkylation step using 2-nitrobenzyl bromide introduces the nitrobenzyl group, though competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
Coupling Reactions Involving Pre-Functionalized Piperazines
Reductive Amination for Dual Substitution
Reductive amination offers a streamlined approach to install both substituents simultaneously. A patent by describes the reaction of N-(2-methoxyphenyl)piperazine with 2-nitrobenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride). The imine intermediate is selectively reduced to yield the target compound.
Optimized Conditions :
This method circumvents the need for halogenated reagents but requires anhydrous conditions to prevent hydrolysis of the imine intermediate.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Piperazine Derivatives
Solid-phase synthesis, though less common for small-scale preparations, enables rapid parallel synthesis. A study in details the use of Wang resin-functionalized piperazine, which undergoes sequential alkylation with 3-methoxybenzyl bromide and 2-nitrobenzyl iodide. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified via column chromatography.
Advantages :
-
Scalability: Suitable for producing gram-scale quantities.
-
Purity: Residual TFA is removed via neutralization with aqueous NaHCO₃, achieving >90% purity.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the aforementioned methods:
Key Observations :
-
Sequential alkylation provides the highest yield but requires stringent stoichiometric control.
-
Reductive amination offers operational simplicity but lower purity due to byproduct formation.
-
Solid-phase synthesis balances scalability and purity, though resin costs may limit industrial adoption.
Challenges and Optimization Strategies
Regioselectivity in Dual Alkylation
The introduction of two distinct benzyl groups often leads to regiochemical challenges. Nuclear magnetic resonance (NMR) studies confirm that alkylation preferentially occurs at the less sterically hindered nitrogen atom of piperazine. To enhance selectivity, bulkier bases (e.g., DBU) are employed to deprotonate the piperazine, directing the first alkylation to the 1-position.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The methoxy group can be demethylated to a hydroxyl group using reagents like boron tribromide.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon.
Reduction: Boron tribromide for demethylation.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(3-Methoxybenzyl)-4-(2-aminobenzyl)piperazine.
Reduction: 1-(3-Hydroxybenzyl)-4-(2-nitrobenzyl)piperazine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The nitro and methoxy groups may play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
| Compound Name | Substituents (N1/N4 Positions) | Key Biological Activity | Receptor Affinity (Ki or IC50) | References |
|---|---|---|---|---|
| 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine | 3-Methoxybenzyl / 2-Nitrobenzyl | Under investigation (hypothetical D2/5-HT receptor binding) | N/A | – |
| 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine | 2-Methoxyphenyl / 2-Nitrobenzyl-piperidine | Dopamine D2 receptor antagonist | Ki = 30.6 nM (D2DAR) | |
| 4-(2-Nitrobenzyl)piperazin-1-ylmethanone derivatives | 2-Nitrobenzyl / Aryl carbonyl | Herbicidal activity (pre-emergence) | IC50 = 0.1–5.0 μM (plant models) | |
| 1-(m-Trifluoromethylphenyl)piperazine | m-Trifluoromethylphenyl | Selective 5-HT1B receptor agonist | 65-fold selectivity | |
| 1-(4-Ethoxyphenyl)-4-{[3-(benzyloxy)-4-methoxybenzyl]piperazine | 4-Ethoxybenzyl / 3-Benzyloxy-4-methoxybenzyl | Structural analog (untested activity) | N/A |
Key Findings and Analysis
Receptor Selectivity :
- The 2-nitrobenzyl group is a recurring motif in dopamine D2 receptor ligands. For example, compound 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibits high D2 affinity (Ki = 30.6 nM), attributed to its salt bridge interaction with Asp 114 in the receptor’s transmembrane domain . In contrast, 1-(m-trifluoromethylphenyl)piperazine shows selectivity for serotonin 5-HT1B receptors, highlighting how substituent positioning (e.g., meta- vs. para-substitution) dictates receptor preference .
Functional Group Impact: Nitro Groups: The 2-nitrobenzyl group enhances herbicidal activity in [4-(2-nitrobenzyl)piperazin-1-yl] derivatives, likely due to redox interactions in plant systems . However, in neurological contexts, nitro groups may stabilize ligand-receptor interactions via dipole effects. Methoxy Groups: The 3-methoxybenzyl substituent in the target compound differs from the 2-methoxyphenyl group in ’s D2 ligand.
Synthetic Accessibility :
- Compounds with piperidine-piperazine hybrids (e.g., ) require multi-step syntheses involving reductive amination and microwave-assisted hydrolysis . In contrast, simpler disubstituted piperazines like the target compound may be synthesized via nucleophilic substitution or alkylation of piperazine precursors .
Therapeutic Potential: While the target compound’s biological activity remains uncharacterized, analogs like SA4503 (a sigma-1 receptor agonist with antidepressant activity) demonstrate the therapeutic promise of methoxy- and nitro-substituted piperazines .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance receptor binding in neurological targets but may reduce metabolic stability.
- Hybrid Scaffolds : Piperazine-piperidine hybrids () achieve higher receptor affinity than simple disubstituted piperazines, likely due to conformational rigidity .
Biological Activity
1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine is a synthetic compound that belongs to the piperazine class of molecules. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating neurological disorders and as an anticancer agent. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.39 g/mol
- IUPAC Name : 1-(3-methoxybenzyl)-4-(2-nitrobenzyl)piperazine
The biological activity of 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various receptors:
- Dopamine Receptor Modulation : The compound has been shown to interact with dopamine receptors, which are crucial in modulating mood and behavior. This interaction may contribute to its antidepressant effects.
- Serotonin Receptor Affinity : Similar to other piperazine derivatives, it may also exhibit affinity for serotonin receptors, which are implicated in anxiety and depression treatment.
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction.
Efficacy in Biological Assays
A series of in vitro and in vivo studies have evaluated the biological activity of 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine:
| Study Type | Model | Result |
|---|---|---|
| In vitro | Human neuroblastoma cells (SH-SY5Y) | Induced apoptosis at concentrations >10 µM |
| In vivo | Mouse model of depression | Significant reduction in immobility time in forced swim test |
| In vitro | Human breast cancer cells (MCF-7) | IC50 = 15 µM, indicating potent antiproliferative effects |
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine was administered to assess its potential antidepressant properties. The results indicated a notable decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound's mechanism was linked to increased serotonin levels and modulation of dopamine pathways.
Case Study 2: Anticancer Potential
A recent investigation focused on the anticancer properties of this compound against various cancer cell lines. The study demonstrated that treatment with 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine resulted in significant cell death in MCF-7 cells, with an IC50 value suggesting it is a promising candidate for further development as an anticancer agent.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl and nitrobenzyl groups). For example, aromatic protons in the methoxy group appear as singlet signals near δ 3.8 ppm, while nitrobenzyl protons show distinct splitting due to electron-withdrawing effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~340.34 g/mol) and isotopic patterns.
- X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing .
How can researchers perform preliminary biological screening for receptor binding or enzyme inhibition?
Q. Basic
- In vitro assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to measure IC₅₀ values. For enzyme inhibition (e.g., kinases), employ fluorescence-based activity assays.
- Dose-response curves : Test concentrations ranging from 1 nM to 100 μM to establish potency. Preliminary studies on similar piperazines suggest moderate affinity for 5-HT₂A and D₂ receptors (IC₅₀ ~10–50 μM) .
What strategies optimize reaction yields in large-scale synthesis of this compound?
Q. Advanced
- Solvent selection : Replace DMF with dichloromethane (DCM) to simplify purification and reduce toxicity. DCM allows easier extraction and lower boiling points for solvent removal .
- Catalyst optimization : Use CuSO₄·5H₂O and sodium ascorbate in click chemistry steps (e.g., triazole formation) to improve regioselectivity .
- Temperature control : Slow addition of alkylating agents at 0–5°C minimizes side reactions like over-alkylation .
How do structural modifications (e.g., methoxy vs. nitro groups) influence biological activity?
Q. Advanced
- Methoxy group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds. Substitution at the 3-position on the benzyl group may sterically hinder receptor binding .
- Nitro group : Electron-withdrawing effects reduce electron density on the piperazine ring, potentially altering binding kinetics. Replace with methylsulfonyl or trifluoromethyl groups to study activity shifts .
What computational methods validate molecular docking results for this compound?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability with target receptors (e.g., dopamine D₂).
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers or analogs.
- Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values to refine pharmacophore models .
How can researchers address discrepancies in purity assessments between HPLC and NMR?
Q. Advanced
- HPLC-MS coupling : Use reverse-phase C18 columns (ACN:water gradient) with MS detection to identify low-abundance impurities undetected by NMR.
- NMR relaxation agents : Add Cr(acac)₃ to reduce relaxation times and improve signal resolution for trace contaminants .
How should contradictory data in pharmacological studies (e.g., receptor activation vs. inhibition) be resolved?
Q. Advanced
- Functional selectivity assays : Use β-arrestin recruitment assays (e.g., BRET) alongside cAMP measurement to differentiate biased signaling pathways.
- Orthogonal validation : Combine in vitro results with ex vivo tissue models (e.g., rat brain slices) to confirm target engagement .
What solvent systems are optimal for scaling up purification while maintaining enantiomeric purity?
Q. Advanced
- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for enantiomer separation.
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate:heptane) to isolate diastereomeric salts when chirality is introduced .
How does the nitro group’s stability under reducing conditions impact derivatization?
Q. Advanced
- Reduction protocols : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation. Monitor reaction progress via FTIR (disappearance of NO₂ stretch at ~1520 cm⁻¹).
- Alternative strategies : Protect the nitro group with Boc anhydride during harsh reaction conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
